1-Cyclopropylpyrrolidine-3-carbonitrile

Description

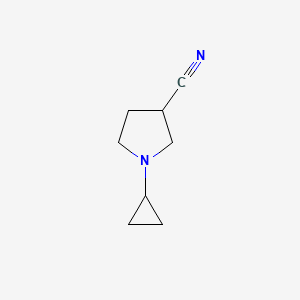

Propriétés

IUPAC Name |

1-cyclopropylpyrrolidine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-5-7-3-4-10(6-7)8-1-2-8/h7-8H,1-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPDWYAKNFFOBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: 1-Cyclopropylpyrrolidine-3-carbonitrile – Nomenclature, Synthesis, and Pharmaceutical Applications

Executive Summary

In the landscape of modern medicinal chemistry and rational drug design, the selection of optimal building blocks is paramount for achieving target affinity, metabolic stability, and favorable pharmacokinetics. 1-Cyclopropylpyrrolidine-3-carbonitrile (CAS: 1341409-48-0) has emerged as a highly versatile, privileged pharmacophore[1]. By combining the conformational rigidity of a pyrrolidine core, the metabolic shielding of an N-cyclopropyl group, and the versatile hydrogen-bonding capacity of a nitrile, this molecule serves as a critical intermediate in the synthesis of advanced therapeutics, including Janus Kinase (JAK) inhibitors and histamine receptor modulators[2],[3].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive analysis of this compound's IUPAC nomenclature, physicochemical rationale, and a self-validating synthetic methodology.

Nomenclature & Structural Elucidation

The systematic IUPAC name, 1-cyclopropylpyrrolidine-3-carbonitrile [4], provides a direct blueprint of the molecule's topology. Deconstructing the nomenclature reveals three core structural domains:

-

Pyrrolidine (The Core): The root name denotes a saturated, five-membered nitrogenous heterocycle. This ring provides a basic tertiary amine center and introduces conformational restriction, which is critical for minimizing the entropic penalty upon binding to a target protein's active site.

-

1-Cyclopropyl (The N-Substituent): The "1-" locant indicates that a cyclopropyl ring is covalently bonded to the nitrogen atom.

-

3-carbonitrile (The C-Substituent): The "3-" locant specifies the attachment of a cyano group (-C≡N) at the third position of the pyrrolidine ring.

Stereochemical Considerations: The C3 carbon of the pyrrolidine ring is an asymmetric (chiral) center. Consequently, the compound exists as two distinct stereoisomers: (3R)-1-cyclopropylpyrrolidine-3-carbonitrile and (3S)-1-cyclopropylpyrrolidine-3-carbonitrile. In drug development, isolating the correct enantiomer is critical, as the spatial orientation of the nitrile group often dictates the binding affinity within a chiral protein pocket.

Physicochemical Profile & Mechanistic Rationale

The structural features of 1-cyclopropylpyrrolidine-3-carbonitrile are not arbitrary; they are selected to overcome specific pharmacokinetic hurdles.

-

Metabolic Stability: The N-cyclopropyl group is strategically chosen over an N-methyl or N-ethyl group. The increased s-character of the cyclopropyl carbon-carbon bonds makes the ring highly resistant to N-dealkylation by Cytochrome P450 (CYP450) enzymes[5].

-

Basicity Tuning: The cyclopropyl group slightly lowers the pKa of the pyrrolidine nitrogen compared to an aliphatic chain, enhancing the molecule's lipophilicity and improving blood-brain barrier (BBB) or cellular membrane permeability.

-

Target Engagement: The nitrile group acts as a strong electron-withdrawing group and a potent hydrogen-bond acceptor. It can also serve as a synthetic handle, easily converted into amidines, primary amines, or tetrazoles for further functionalization.

Table 1: Physicochemical & Structural Properties

| Property | Value |

| IUPAC Name | 1-cyclopropylpyrrolidine-3-carbonitrile |

| CAS Registry Number | 1341409-48-0 |

| Molecular Formula | C 8 H 12 N 2 |

| Molecular Weight | 136.19 g/mol |

| Chiral Centers | 1 (C3 position; exists as R and S enantiomers) |

| Key Functional Groups | Tertiary amine, Aliphatic nitrile, Cyclopropyl ring |

(Data supported by chemical registry databases[1],[6])

Synthetic Methodology: A Self-Validating Protocol

The Mechanistic Challenge: Direct N-alkylation of pyrrolidine-3-carbonitrile using cyclopropyl bromide or chloride is notoriously inefficient. The high ring strain and sp 2 -like character of the cyclopropyl carbons create a massive activation energy barrier, rendering standard S N 2 backside attack nearly impossible.

The Solution: The gold standard for N-cyclopropylation is reductive amination using (1-ethoxycyclopropoxy)trimethylsilane [7],[5]. This reagent acts as a stable, easy-to-handle synthetic equivalent of cyclopropanone (which is highly volatile and prone to explosive polymerization).

Experimental Protocol: Reductive Amination

This protocol is designed as a self-validating system. The use of specific equivalents and mild hydride sources ensures that the sensitive nitrile group remains intact.

Step 1: Iminium Ion Generation

-

Charge a dry, argon-flushed round-bottom flask with pyrrolidine-3-carbonitrile (1.0 eq) and anhydrous methanol (or 1,2-dichloroethane).

-

Add (1-ethoxycyclopropoxy)trimethylsilane (1.2 eq) via syringe.

-

Causality Check: Add glacial acetic acid (1.5 eq). The acid is strictly required to catalyze the desilylation and cleavage of the hemiacetal, generating the reactive cyclopropanone intermediate in situ. This immediately condenses with the secondary amine to form the iminium ion[8].

-

Stir the mixture at 60 °C for 2 hours.

Step 2: Selective Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Portion-wise, add sodium cyanoborohydride (NaBH 3 CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc) 3 ). 7. Causality Check: NaBH 3 CN is utilized because it is stable under mildly acidic conditions (unlike NaBH 4 ) and is highly chemoselective—it will reduce the iminium ion to the tertiary amine without reducing the C3-nitrile group[8],[3]. 8. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS until the starting material mass is fully consumed.

Step 3: Quench & Purification 9. Quench the reaction by slowly adding saturated aqueous NaHCO 3 . Self-Validation: Vigorous gas evolution (CO 2 ) will occur as the acetic acid is neutralized. 10. Extract the aqueous layer three times with dichloromethane (DCM). 11. Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. 12. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 1-cyclopropylpyrrolidine-3-carbonitrile.

Caption: Workflow for the reductive amination of 1-cyclopropylpyrrolidine-3-carbonitrile.

Pharmaceutical Applications & Signaling Pathways

1-Cyclopropylpyrrolidine-3-carbonitrile is frequently deployed as a core scaffold in the synthesis of targeted therapeutics. Notably, derivatives of N-cyclopropylpyrrolidines have been patented for their efficacy as Janus Kinase (JAK) inhibitors [2] and Histamine H1 receptor modulators [3].

In the context of JAK inhibitors, the pyrrolidine core positions the molecule within the ATP-binding cleft of the kinase. By inhibiting JAK, these compounds block the downstream phosphorylation of STAT proteins, thereby halting the dimerization and nuclear translocation required for the transcription of pro-inflammatory cytokines[2]. This makes the pharmacophore highly valuable in the treatment of autoimmune diseases such as rheumatoid arthritis.

Caption: JAK-STAT signaling pathway highlighting the intervention point for pyrrolidine inhibitors.

Sources

- 1. 1-cyclopropylpyrrolidine-3-carbonitrile | 1341409-48-0 [chemicalbook.com]

- 2. US9115133B2 - Substituted fused tricyclic compounds, compositions and medicinal applications thereof - Google Patents [patents.google.com]

- 3. research.vu.nl [research.vu.nl]

- 4. chem-space.com [chem-space.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Keyword Search [ambeed.com]

- 7. US7517874B2 - Substituted imidazo[1,5-a][1,4]diazepines and imidazo[1,5-a]pyrazines as cannabinoid receptor agonists for the treatment of pain - Google Patents [patents.google.com]

- 8. WO2025153712A1 - Tricyclic compounds, preparation thereof and therapeutic uses as erk5 inhibitors - Google Patents [patents.google.com]

The Pyrrolidine Scaffold: A Technical Guide to Discovery, Synthesis, and Pharmacological Evaluation

Executive Summary

The pyrrolidine ring—a five-membered, nitrogen-containing saturated heterocycle—is a foundational and privileged scaffold in medicinal chemistry[1]. Its prevalence in both natural alkaloids and synthetic pharmaceuticals stems from its unique structural properties, which offer conformational rigidity, favorable lipophilicity profiles, and precise three-dimensional arrangements of functional groups[2]. As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between historical drug discovery milestones and modern synthetic methodologies. This guide provides actionable, self-validating protocols and quantitative data to support researchers in the rational design and evaluation of novel pyrrolidine derivatives.

Historical Context and Clinical Evolution

The journey of pyrrolidine derivatives in pharmacology began with the isolation of natural alkaloids and the characterization of the amino acid proline. Over the decades, the scaffold has evolved from a simple structural motif into a highly targeted pharmacophore capable of modulating complex biological pathways.

The clinical validation of pyrrolidines is evidenced by a robust pipeline of FDA-approved therapeutics across diverse indications:

-

Oncology: Tamoxifen, a triphenylethyleneamine derivative approved in 1977, paved the way for selective estrogen receptor modulators (SERMs). Subsequent iterations, such as the pyrrolidino analog idoxifene, demonstrated enhanced binding affinities[3]. More recently, Brigatinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) containing a specialized pyrrolidine core, was approved in 2017 for non-small cell lung cancer[4].

-

Neurology & Urology: Darifenacin, approved in 2004, leverages a pyrrolidine core to selectively block the M3 muscarinic acetylcholine receptor for the treatment of urinary incontinence[5]. Daridorexant, approved in 2022, utilizes a substituted pyrrolidine framework to target orexin receptors for insomnia management[6].

-

Virology: Ombitasvir, an NS5A inhibitor approved in 2014 for Hepatitis C, relies on a complex, stereochemically pure pyrrolidine-based macrostructure[5].

Caption: Drug discovery workflow highlighting the integration of pyrrolidine scaffolds.

Structural Rationale and Pharmacological Versatility

The integration of a pyrrolidine ring into a drug candidate is rarely arbitrary. The primary mechanistic driver for its use is conformational restriction [4]. By locking a flexible aliphatic amine into a rigid five-membered ring, medicinal chemists reduce the entropic penalty of target binding, thereby preorganizing the molecule into its bioactive conformation[4].

Furthermore, the secondary or tertiary amine of the pyrrolidine ring serves as a crucial hydrogen-bond acceptor/donor, while the cyclic aliphatic backbone contributes to the molecule's Lipophilic Efficiency (LipE) . Optimizing LipE is a critical step in lead optimization, ensuring that the observed potency is driven by specific target interactions rather than nonspecific hydrophobic binding, thereby avoiding "molecular obesity" and downstream pharmacokinetic liabilities[7].

Quantitative Biological Activity Profiles

Pyrrolidine derivatives exhibit broad-spectrum biological activity. Table 1 synthesizes the half-maximal inhibitory concentration (IC50) values of various structurally distinct pyrrolidine derivatives against key therapeutic targets.

Table 1: Comparative Biological Activity of Pyrrolidine Derivatives

| Compound Class | Derivative / Example | Target / Cell Line | IC50 Value | Reference |

| Spirooxindole-pyrrolidine | 1b | HCT116 (Colon Cancer) | 8.5 µM | [1] |

| Pyrrolidinone-hydrazone | 3b | IGR39 (Melanoma) | 2.5 µM | [1] |

| Spiro[pyrrolidine-thiazolo-oxindole] | 5g | HepG2 (Liver Cancer) | 5.00 µM | [7] |

| Benzothiazole-pyrrolidine | 3b | AChE (Alzheimer's Disease) | 0.44 µM | [3] |

| Benzothiazole-pyrrolidine | 3n | AChE (Alzheimer's Disease) | 1.3 µM | [3] |

| Thiosemicarbazone-pyrrolidine | 5d | Dihydrofolate Reductase (DHFR) | 12.37 mM | [8] |

Data Interpretation: The spiro-fused pyrrolidines (e.g., compound 5g) demonstrate superior cytotoxicity profiles compared to standard chemotherapeutics like cisplatin (IC50 = 9.00 µM against HepG2), highlighting the privileged nature of the spiro-pyrrolidine architecture in oncology[7].

Modern Synthetic Methodologies

The stereocontrolled synthesis of highly substituted pyrrolidines is a cornerstone of modern organic chemistry. Two highly efficient pathways dominate contemporary drug discovery:

-

[3+2] Cycloaddition of Azomethine Ylides: This atom-economical reaction is the most powerful method for constructing polysubstituted and bicyclic pyrrolidines[2]. By reacting an imine with an electron-deficient alkene, multiple stereocenters are formed simultaneously in a highly predictable, concerted manner[4].

-

Ring Contraction of Pyridines: A novel, photo-promoted ring contraction strategy utilizes abundant pyridine feedstocks. Reacting pyridines with silylborane under photochemical conditions yields 2-azabicyclo[3.1.0]hex-3-ene intermediates, which act as powerful synthons for complex pyrrolidine derivatives[9],[10].

Caption: Mechanistic pathway of Ir-catalyzed reductive amination for pyrrolidine synthesis.

Self-Validating Experimental Protocols

Protocol A: Iridium-Catalyzed Reductive Amination of 1,4-Dicarbonyls

This protocol details the direct, atom-economical synthesis of N-aryl pyrrolidines from 1,4-diketones[2].

Mechanistic Insight: The use of an Iridium catalyst (TC-2) in combination with formic acid drives a highly efficient transfer hydrogenation. Formic acid acts as a mild, atom-economical hydride donor, circumventing the safety hazards associated with high-pressure hydrogen gas. The aqueous solvent system promotes the necessary dissociation of formic acid to active hydride species, aligning with green chemistry principles[2].

Materials:

-

1,4-Diketone (e.g., 2,5-hexanedione, 1.0 equiv)

-

Aniline derivative (1.1 equiv)

-

Iridium catalyst TC-2 (1.0 mol%)

-

Formic acid (HCO₂H, 30.0 equiv)

-

Deionized Water (2.0 mL)

Step-by-Step Procedure:

-

Preparation: To an oven-dried 25.0 mL Schlenk tube equipped with a magnetic stir bar, add the Iridium catalyst TC-2 (1.0 mol%), the 1,4-diketone (1.0 equiv), and the aniline derivative (1.1 equiv).

-

Solvent & Reagent Addition: Add 2.0 mL of deionized water followed by the slow, dropwise addition of formic acid (30.0 equiv) to avoid rapid outgassing.

-

Reaction: Seal the tube and stir the reaction mixture under ambient air at 80 °C for exactly 12 hours. Monitor via TLC or LC-MS to confirm the disappearance of the imine intermediate.

-

Workup: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Purification: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure pyrrolidine derivative.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

To validate the anticancer efficacy of synthesized pyrrolidine derivatives, a standardized MTT cell viability assay is employed[1],[7].

Mechanistic Insight: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductases. Because these enzymes are only active in viable cells, the absorbance of the solubilized formazan directly correlates with the number of living cells. The addition of DMSO is critical, as formazan crystals are insoluble in aqueous culture media; DMSO fully solubilizes them for uniform spectrophotometric quantification[7].

Step-by-Step Procedure:

-

Cell Seeding: Seed the target cancer cells (e.g., HepG2 or MCF-7) in a 96-well microtiter plate at a density of 1 × 10⁴ cells/well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a serial two-fold dilution of the pyrrolidine derivative in the culture medium. Add 100 µL of the varying concentrations to the respective wells. Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., Cisplatin). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for an additional 4 hours at 37 °C.

-

Solubilization: Carefully aspirate the culture medium to avoid disturbing the formazan crystals at the bottom of the wells. Add 150 µL of pure DMSO to each well to solubilize the crystals. Agitate the plate on an orbital shaker for 10 minutes.

-

Quantification: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader[1]. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

References

-

Title: Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities Source: BenchChem URL: 1

-

Title: A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery Source: BenchChem URL: 2

-

Title: Pyrrolidine synthesis via ring contraction of pyridines Source: NIH / PMC URL: 9

-

Title: Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate Source: RSC Publishing URL: 8

-

Title: Pyrrolidine – Knowledge and References Source: Taylor & Francis URL: 3

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: 5

-

Title: Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives Source: MDPI URL: 7

-

Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: NIH / PMC URL: 6

-

Title: Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition Source: ACS Publications URL: 4

-

Title: Pyrrolidine synthesis via ring contraction of pyridines (R Discovery) Source: Researcher.Life URL: 10

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives [mdpi.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

1-Cyclopropylpyrrolidine-3-carbonitrile safety and handling

An In-Depth Technical Guide to 1-Cyclopropylpyrrolidine-3-carbonitrile: Safety, Handling, and Synthetic Utility

Abstract

In contemporary drug discovery, sp3-rich heterocyclic scaffolds are highly sought after to improve the three-dimensional pharmacophore coverage and physicochemical properties of drug candidates. 1-Cyclopropylpyrrolidine-3-carbonitrile (CAS: 1341409-48-0) represents a high-value building block that merges the conformational rigidity of a pyrrolidine ring with the metabolic stability of an N-cyclopropyl substituent[1][2]. This whitepaper provides researchers and process chemists with an authoritative guide on the mechanistic toxicology, safe handling protocols, and synthetic applications of this compound.

Pharmacological Relevance & Structural Rationale

The integration of the pyrrolidine ring into pharmaceutical agents is a cornerstone of modern medicinal chemistry[3]. The specific functionalization in 1-Cyclopropylpyrrolidine-3-carbonitrile offers two distinct advantages:

-

The N-Cyclopropyl Group: Unlike N-methyl or N-ethyl groups, the cyclopropyl ring imparts significant steric bulk and rigid bond angles. This modification slightly attenuates the basicity of the tertiary amine while drastically reducing its susceptibility to oxidative N-dealkylation by Cytochrome P450 (CYP) enzymes in vivo.

-

The 3-Carbonitrile Moiety: The nitrile group serves as a versatile synthetic handle. It can be utilized as a direct hydrogen-bond acceptor in target binding, or it can be synthetically transformed into primary amines, amides, amidines, or tetrazoles to explore structure-activity relationships (SAR)[2].

Physicochemical Profiling

Understanding the physical properties of the compound is the first step in designing a safe and effective experimental protocol. The data below is synthesized from standard characterizations of pyrrolidine carbonitrile derivatives[1][4].

| Property | Value / Description |

| Chemical Name | 1-Cyclopropylpyrrolidine-3-carbonitrile |

| CAS Number | 1341409-48-0 |

| Molecular Formula | C8H12N2 |

| Molecular Weight | 136.19 g/mol |

| Structural Features | Tertiary amine, aliphatic nitrile, sp3-hybridized core |

| Physical State | Typically a colorless to pale-yellow liquid or low-melting solid |

| Storage Conditions | 2–8 °C, stored under inert gas (Ar/N2) to prevent oxidation |

Mechanistic Toxicology & Risk Assessment (E-E-A-T)

While specific in vivo toxicity data for the N-cyclopropyl derivative is proprietary to individual drug programs, we can accurately extrapolate its safety profile from the well-documented hazards of its parent scaffold, pyrrolidine-3-carbonitrile[4][5][6].

GHS Hazard Classifications

-

H302 (Acute Toxicity, Oral - Category 4): Harmful if swallowed.

-

H315 (Skin Corrosion/Irritation - Category 2): Causes skin irritation.

-

H319 (Serious Eye Damage/Irritation - Category 2A): Causes serious eye irritation.

-

H332 (Acute Toxicity, Inhalation - Category 4): Harmful if inhaled.

-

H335 (STOT, Single Exposure - Category 3): May cause respiratory irritation.

Mechanistic Causality of Hazards

-

Amine Basicity: The tertiary nitrogen in the pyrrolidine ring is a strong Lewis base. Upon contact with physiological moisture (sweat, tears, mucous membranes), it undergoes localized exothermic protonation, leading to the saponification of dermal lipids and subsequent tissue irritation (H315, H319)[5].

-

Nitrile Toxicity: Aliphatic nitriles are generally stable; however, under extreme thermal degradation or specific enzymatic metabolism (e.g., via CYP450 oxidation at the alpha-carbon), they can release hydrogen cyanide (HCN). This mandates stringent inhalation protections (H332)[4].

Fig 1. Decision matrix for handling 1-Cyclopropylpyrrolidine-3-carbonitrile based on scale.

Standard Operating Procedures (SOPs) for Safe Handling

To ensure a self-validating safety system, researchers must not only follow steps but verify their efficacy in real-time.

Step 1: Pre-Operation Environmental Verification

-

Action: Conduct all transfers within a certified chemical fume hood.

-

Validation: Verify the fume hood face velocity is actively reading between 80–120 feet per minute (fpm) before opening the primary container.

Step 2: Personal Protective Equipment (PPE) Selection

-

Action: Don standard laboratory PPE. For preparative scales (>100 mg), utilize double-gloving (Nitrile outer, Neoprene inner)[5].

-

Causality: Nitrile gloves provide excellent resistance to aliphatic compounds, but the basicity of the pyrrolidine can cause micro-degradation over prolonged exposure. Double gloving ensures a fail-safe barrier.

Step 3: Dispensing and Weighing

-

Action: Weigh the compound using a closed-system analytical balance or within the fume hood using an anti-static weigh boat.

-

Validation: Ensure the balance reading stabilizes quickly; drifting weights may indicate the compound is absorbing atmospheric moisture (hygroscopicity).

Synthetic Application: Reduction to a Primary Amine

A highly common transformation for 1-Cyclopropylpyrrolidine-3-carbonitrile is the reduction of the nitrile group to yield (1-cyclopropylpyrrolidin-3-yl)methanamine, a potent nucleophile used in subsequent amide couplings or SNAr reactions.

Step-by-Step Methodology

-

Reagent Preparation: Flame-dry a round-bottom flask under a continuous flow of Argon. Add anhydrous Tetrahydrofuran (THF). Causality: Lithium Aluminum Hydride (LiAlH4) reacts violently with moisture; absolute exclusion of water is non-negotiable.

-

Reductant Addition: Cool the flask to 0 °C using an ice bath. Carefully suspend 2.0 equivalents of LiAlH4 in the THF.

-

Substrate Addition: Dissolve 1-Cyclopropylpyrrolidine-3-carbonitrile in anhydrous THF and add it dropwise to the suspension over 15 minutes.

-

Reaction Monitoring (Self-Validating Step): After 2 hours at room temperature, spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. Validation: The starting nitrile will not stain, but the newly formed primary amine will immediately yield a bright purple/blue spot upon heating, confirming conversion.

-

Fieser Quench: Cool the reaction to 0 °C. For every n grams of LiAlH4 used, sequentially add n mL of H2O, n mL of 15% NaOH (aq), and 3n mL of H2O. Causality: The Fieser method prevents the formation of a gelatinous aluminum hydroxide emulsion. It forces the aluminum salts to precipitate as a granular, easily filterable white solid, preventing the highly polar amine product from being trapped in the matrix.

-

Isolation: Filter the granular salts through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure.

Fig 2. Step-by-step workflow for the reduction of the nitrile group to a primary amine.

Emergency Response & Decontamination

In the event of an accidental exposure or spill, immediate and logical action is required to mitigate harm[5].

-

Dermal Exposure: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not use acidic neutralizers (like acetic acid) on the skin, as the exothermic neutralization reaction can cause secondary thermal burns.

-

Small Spills (< 50 mL/mg): Cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite). Sweep into a designated hazardous waste container. Wash the surface with a dilute mild acid (e.g., 1% citric acid) to neutralize residual amine basicity, followed by water.

-

Large Spills (> 50 mL/mg): Evacuate the immediate laboratory space. Ensure fume hood sashes are lowered to maximize exhaust draw. Contact Environmental Health and Safety (EHS) immediately.

References

- ChemicalBook. "1-cyclopropylpyrrolidine-3-carbonitrile | 1341409-48-0". ChemicalBook Product Directory.

- National Institutes of Health (NIH). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds". NCBI Literature.

- Aaron Chemicals. "Safety Data Sheet - (S)-Pyrrolidine-3-carbonitrile hydrochloride". AaronChem SDS Database.

- MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors". Molecules.

- PubChem. "Pyrrolidine-3-carbonitrile | CID 22181493". National Center for Biotechnology Information.

- MilliporeSigma. "pyrrolidine-3-carbonitrile hydrochloride | 1187930-86-4". Sigma-Aldrich Product Catalog.

Sources

- 1. 1-cyclopropylpyrrolidine-3-carbonitrile | 1341409-48-0 [chemicalbook.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 4. Pyrrolidine-3-carbonitrile | C5H8N2 | CID 22181493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aaronchem.com [aaronchem.com]

- 6. pyrrolidine-3-carbonitrile hydrochloride | 1187930-86-4 [sigmaaldrich.com]

The Pivotal Role of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in the Synthesis of Vildagliptin: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Vildagliptin and the Significance of a Key Intermediate

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] Its therapeutic effect lies in preventing the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels. The chemical structure of Vildagliptin, (2S)-1-[[(3-hydroxytricyclo[3.3.1.1(3,7)]dec-1-yl)amino]acetyl]-2-pyrrolidine carbonitrile, features a distinct cyanopyrrolidine moiety linked to an adamantane group via an acetyl bridge. The synthesis of this complex molecule relies on a strategic and efficient assembly of its constituent parts.

While the query mentioned 1-Cyclopropylpyrrolidine-3-carbonitrile, a thorough review of established synthetic routes for Vildagliptin reveals that the crucial and widely utilized intermediate is, in fact, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile . This document will provide a comprehensive overview of the synthesis of Vildagliptin, with a particular focus on the preparation and application of this key intermediate. We will delve into the underlying chemistry, provide detailed protocols, and offer insights into the rationale behind the experimental choices.

The Cornerstone of Vildagliptin Synthesis: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

The synthesis of Vildagliptin is a multi-step process that hinges on the successful preparation and subsequent reaction of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This intermediate can be considered the backbone of the Vildagliptin molecule, providing the essential cyanopyrrolidine core with a reactive handle for coupling with the adamantane moiety.

The chloroacetyl group is an excellent electrophile, primed for nucleophilic substitution by the amino group of 3-amino-1-adamantanol. The stereochemistry at the 2-position of the pyrrolidine ring is critical for the biological activity of Vildagliptin, with the (S)-enantiomer being the therapeutically active form.[4][5] Therefore, stereocontrol throughout the synthesis is of paramount importance.

Synthetic Pathway Overview

The most common and industrially scalable synthesis of Vildagliptin can be broadly divided into two key stages:

-

Synthesis of the Key Intermediate: Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from a readily available chiral starting material, typically L-prolinamide or L-proline.

-

Condensation and Final Product Formation: The coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol to yield Vildagliptin.

Figure 1: Overall synthetic workflow for Vildagliptin.

Part 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

The preparation of this key intermediate is a critical step that dictates the efficiency and purity of the final product. Several methods have been reported, with the most common starting from L-prolinamide.

Protocol 1: Two-Step Synthesis from L-Prolinamide

This widely adopted method involves the chloroacetylation of L-prolinamide followed by dehydration of the resulting amide to the nitrile.

Step 1: Chloroacetylation of L-Prolinamide

-

Rationale: This step introduces the chloroacetyl group, which will later serve as the reactive site for coupling with the adamantane moiety. The reaction is a standard N-acylation.

-

Reaction Scheme: L-Prolinamide + Chloroacetyl chloride → (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

-

Experimental Protocol:

-

To a stirred suspension of L-prolinamide in a suitable organic solvent (e.g., tetrahydrofuran, dichloromethane), add a base (e.g., potassium carbonate, triethylamine) at 0-5 °C.[6][7]

-

Slowly add a solution of chloroacetyl chloride in the same solvent, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or HPLC is recommended).

-

Upon completion, the reaction mixture is typically filtered to remove inorganic salts. The filtrate, containing (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, can be used directly in the next step or after solvent evaporation.

-

Step 2: Dehydration to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

-

Rationale: The conversion of the primary amide to a nitrile is a crucial transformation. Various dehydrating agents can be employed for this purpose.

-

Reaction Scheme: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide → (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

-

Experimental Protocol (using Trifluoroacetic Anhydride - TFAA):

-

The crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide from the previous step is dissolved in a suitable solvent like tetrahydrofuran.

-

The solution is cooled to 0-5 °C, and trifluoroacetic anhydride is added dropwise.[1]

-

The reaction is stirred at this temperature for a few hours and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by crystallization or column chromatography.

-

| Parameter | Chloroacetylation | Dehydration (TFAA) |

| Starting Material | L-Prolinamide | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide |

| Key Reagents | Chloroacetyl chloride, Base (e.g., K2CO3) | Trifluoroacetic anhydride |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Tetrahydrofuran (THF) |

| Temperature | 0-10 °C | 0-5 °C |

| Typical Reaction Time | 2-4 hours | 1-3 hours |

| Work-up | Filtration, optional solvent evaporation | Aqueous quench, extraction |

| Expected Yield | High (often used in situ) | >80% |

Table 1: Summary of reaction parameters for the synthesis of the key intermediate.

Part 2: Condensation with 3-Amino-1-adamantanol to Yield Vildagliptin

This final step assembles the two key fragments to form the Vildagliptin molecule.

Protocol 2: Nucleophilic Substitution Reaction

-

Rationale: This is a classic SN2 reaction where the primary amine of 3-amino-1-adamantanol acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group and displacing the chloride leaving group. The presence of a base is essential to neutralize the HCl generated during the reaction.

-

Reaction Mechanism:

Figure 2: Condensation reaction for the synthesis of Vildagliptin.

-

Experimental Protocol:

-

In a reaction vessel, dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol in a suitable solvent such as tetrahydrofuran, acetonitrile, or a ketone like 2-butanone.[8]

-

Add a base, typically potassium carbonate, to the mixture. In some procedures, a catalyst like potassium iodide may be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

The filtrate is concentrated under reduced pressure to give crude Vildagliptin.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/isopropanol) to yield highly pure Vildagliptin.[1]

-

| Parameter | Value |

| Key Intermediate | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |

| Second Reactant | 3-Amino-1-adamantanol |

| Base | Potassium Carbonate (K2CO3) |

| Solvent | Tetrahydrofuran (THF), Acetonitrile, or 2-Butanone |

| Temperature | Reflux |

| Typical Reaction Time | 4-8 hours |

| Purification Method | Recrystallization |

| Expected Yield | 70-90% |

Table 2: Summary of reaction parameters for the final condensation step.

Conclusion

The synthesis of Vildagliptin is a well-established process that relies heavily on the strategic use of the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. A thorough understanding of the preparation of this intermediate and its subsequent reaction with 3-amino-1-adamantanol is fundamental for any researcher or professional involved in the development and manufacturing of this important antidiabetic drug. The protocols outlined in this guide provide a solid foundation for the successful synthesis of Vildagliptin, emphasizing the importance of careful control over reaction conditions and purification procedures to ensure a high-quality final product.

References

-

Villhauer, E. B., Brinkman, J. A., Naderi, G. B., Burkey, B. F., Dunning, B. E., Prasad, K., ... & Hughes, T. E. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789. [Link]

- A Method of Preparation of Highly Pure Vildagliptin. WO 2010/022690 A2.

- Process for Preparing Vildagliptin. US 2008/0167479 A1.

- Synthesis and Use of Vildagliptin for the Preparation of Pharmaceutical Dosage Forms. WO 2011/012322 A2.

- Synthetic Process of Vildagliptin. CN 104326961 A.

-

Li, J., et al. (2018). An efficient synthesis of Vildagliptin intermediates. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 57B(1), 1128-1132. [Link]

-

Deng, Y., et al. (2014). An Economical and Facile Method to Synthesize Vildagliptin. Asian Journal of Chemistry, 26(15), 4837-4839. [Link]

- Synthesis and Use of Vildagliptin for the Preparation of Pharmaceutical Dosage Forms. EP 2459531 A2.

-

Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

-

A Concise and Efficient Synthesis of Vildagliptin. [Link]

-

Vildagliptin. New Drug Approvals. [Link]

-

Synthesis of Vildagliptin-β-O-Glucuronide. Advances in Chemical Engineering and Science, 2(3), 379-383. [Link]

-

Vildagliptin. ApiSyn Healthcare Pvt. Ltd. [Link]

-

Song, W. G., et al. (2012). Synthesis of Vildagliptin. Chinese Journal of Pharmaceuticals, 43(12), 965-967. [Link]

- A Process for the Preparation of Vildagliptin and its Intermedi

- Preparation Process of Vildagliptin. WO 2012/022994 A1.

Sources

- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. op.niscair.res.in [op.niscair.res.in]

- 6. An Improved Process For Preparation Of Vildagliptin [quickcompany.in]

- 7. scirp.org [scirp.org]

- 8. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

Application Note: 1-Cyclopropylpyrrolidine-3-carbonitrile as a Precursor for Novel Antibacterial Agents

Introduction & Mechanistic Rationale

The rise of multidrug-resistant (MDR) bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative pathogens like Pseudomonas aeruginosa, has created an urgent need for novel antibacterial scaffolds[1]. A major hurdle in Gram-negative drug discovery is achieving sufficient outer membrane penetration while evading active efflux pumps. To overcome this, medicinal chemists are increasingly shifting away from flat, aromatic molecules toward sp³-rich, conformationally restricted aliphatic heterocycles[2].

1-Cyclopropylpyrrolidine-3-carbonitrile (CAS: 1341409-48-0) has emerged as a highly versatile building block in this domain[3]. It offers three distinct mechanistic advantages:

-

The Pyrrolidine Core : Provides a non-planar, sp³-hybridized framework that enhances aqueous solubility and three-dimensional target engagement[2].

-

The N-Cyclopropyl Group : Modulates the pKa of the pyrrolidine nitrogen (keeping it protonated at physiological pH for porin-mediated entry) while providing steric shielding against rapid N-dealkylation by hepatic CYP450 enzymes.

-

The 3-Carbonitrile Handle : Acts as a stable, orthogonal synthetic gateway. It can be carried through early-stage synthesis and later reduced to an aminomethyl group, yielding (1-cyclopropylpyrrolidin-3-yl)methanamine [4], a potent nucleophile for coupling to antibacterial pharmacophores.

When integrated into established scaffolds—such as fluoroquinolones or novel pyrrolidine-2,3-diones targeting Penicillin-Binding Protein 3 (PBP3)—these aminomethyl-pyrrolidine derivatives have demonstrated up to a 256-fold enhancement in antibacterial efficacy compared to standard piperazine-linked analogs[1],[5].

Physicochemical Profiling & Data Presentation

The transformation of the nitrile precursor into its primary amine derivative fundamentally alters its physicochemical profile, priming it for target engagement.

Table 1: Physicochemical Properties of the Precursor and Intermediate

| Compound Name | CAS Number | MW ( g/mol ) | cLogP | PSA (Ų) | Synthetic Role |

| 1-Cyclopropylpyrrolidine-3-carbonitrile | 1341409-48-0 | 136.19 | 0.85 | 27.0 | Stable, lipophilic synthetic precursor |

| (1-Cyclopropylpyrrolidin-3-yl)methanamine | 1017474-07-5 | 140.23 | 0.42 | 29.3 | Active nucleophile for scaffold coupling |

Table 2: Representative Impact of Pyrrolidine Substitutions on Antibacterial Efficacy (MIC, µg/mL)

| Target Scaffold | C-Terminal / N-Linked Modification | S. aureus (MRSA) | P. aeruginosa | Mechanism of Action |

| Fluoroquinolone | C7-Piperazine (Standard) | 1.0 | 0.5 | DNA Gyrase Inhibition |

| Fluoroquinolone | C7-(Aminomethyl)pyrrolidine | < 0.008 | 0.125 | DNA Gyrase Inhibition |

| Pyrrolidine-2,3-dione | N-Linked (1-Cyclopropyl...) | > 64 | 4.0 | PBP3 Inhibition |

(Note: Data synthesized from SAR trends demonstrating the superiority of aminomethyl-pyrrolidines against Gram-positive and Gram-negative strains[1],[5].)

Synthetic Workflows & Protocols

The following self-validating protocols detail the conversion of the carbonitrile into a functional antibacterial agent.

Protocol A: Chemoselective Reduction of Nitrile to Primary Amine

Objective: Convert 1-cyclopropylpyrrolidine-3-carbonitrile to (1-cyclopropylpyrrolidin-3-yl)methanamine without cleaving the cyclopropyl ring or forming secondary amine dimers.

Materials:

-

1-Cyclopropylpyrrolidine-3-carbonitrile (1.0 eq)

-

Raney-Nickel (approx. 10% w/w)

-

7N Ammonia in Methanol (NH₃/MeOH)

-

Hydrogen gas (H₂)

Step-by-Step Methodology:

-

Preparation : Dissolve 1-cyclopropylpyrrolidine-3-carbonitrile (10 mmol) in 25 mL of 7N NH₃/MeOH.

-

Causality: The massive excess of ammonia is critical. During nitrile reduction, the intermediate imine can react with the newly formed primary amine to form an unwanted secondary amine dimer. Ammonia outcompetes the primary amine, pushing the equilibrium strictly toward the desired primary amine product.

-

-

Catalyst Addition : Carefully add a slurry of Raney-Nickel (10% w/w) to the solution under an argon atmosphere.

-

Causality: Raney-Ni is highly chemoselective for nitriles and prevents the hydrogenolysis of the strained cyclopropyl ring, which can occur if Palladium on Carbon (Pd/C) is used.

-

-

Hydrogenation : Purge the reaction vessel with H₂ gas three times. Pressurize the vessel to 50 psi and stir vigorously at 25°C for 12 hours.

-

Monitoring : Monitor the reaction via LC-MS. The disappearance of the precursor mass (m/z 137 [M+H]⁺) and the appearance of the amine (m/z 141[M+H]⁺) indicates completion[4].

-

Workup (Safety Critical) : Filter the mixture through a pad of Celite to remove the Raney-Ni. Never let the Raney-Ni filter cake dry out, as it is highly pyrophoric and will ignite in air. Wash the pad with excess MeOH.

-

Concentration : Evaporate the filtrate under reduced pressure to yield the crude (1-cyclopropylpyrrolidin-3-yl)methanamine, which can be used directly in Protocol B.

Protocol B: Amide Coupling to an Antibacterial Pharmacophore

Objective: Couple the sterically hindered primary amine to a target carboxylic acid (e.g., a PBP3-targeting pyrrolidine-2,3-dione core).

Materials:

-

(1-Cyclopropylpyrrolidin-3-yl)methanamine (1.1 eq)

-

Target Carboxylic Acid Core (1.0 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Activation : In a flame-dried flask, dissolve the Target Carboxylic Acid (5 mmol) in 15 mL of anhydrous DMF. Add DIPEA (15 mmol) followed by HATU (6 mmol). Stir at room temperature for 15 minutes.

-

Causality: HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole active ester. This is necessary because the target amine is attached to a bulky, sp³-rich pyrrolidine system that resists coupling under milder conditions (like EDC/HOBt).

-

-

Coupling : Add the crude (1-cyclopropylpyrrolidin-3-yl)methanamine (5.5 mmol) dropwise to the activated ester solution. Stir for 2 hours at room temperature.

-

Validation : Quench a 10 µL aliquot in water/acetonitrile and analyze via UPLC-MS. A single peak corresponding to the exact mass of the coupled product validates the efficiency of the HATU reagent.

-

Purification : Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃, water, and brine to remove DMF and coupling byproducts. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Visualizing the Pathway

Synthetic workflow from carbonitrile precursor to final antibacterial agent.

Mechanism of action for pyrrolidine-functionalized antibacterials in Gram-negative bacteria.

References

- Semantic Scholar: Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3.

- ACS Publications: Novel Fluoroquinolone Antibacterial Agents Containing Oxime-Substituted (Aminomethyl)pyrrolidines.

- University of Palermo (unipa.it): Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- PubChemLite (uni.lu): (1-cyclopropylpyrrolidin-3-yl)methanamine (C8H16N2).

- Chem-Impex: Pyrrolidine-3-carbonitrile hydrochloride.

Sources

Technical Support Center: Yield Optimization for 1-Cyclopropylpyrrolidine-3-carbonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when synthesizing 1-cyclopropylpyrrolidine-3-carbonitrile.

Overview & Mechanistic Rationale

Synthesizing 1-cyclopropylpyrrolidine-3-carbonitrile via direct SN2 N-alkylation with cyclopropyl halides is notoriously inefficient due to the high activation barrier at the strained cyclopropyl carbon. Instead, the most robust and scalable approach is the Copper-Promoted Chan-Lam N-Cyclopropylation using [1]. This method leverages a Cu(II)/Cu(III) catalytic cycle, driven by atmospheric oxygen, to forge the sterically hindered C(sp3) – N bond under mild, controlled conditions.

Quantitative Optimization Parameters

To establish a self-validating protocol, empirical data dictates specific stoichiometric and environmental conditions. The table below summarizes the critical parameters for maximizing your isolated yield.

| Parameter | Sub-optimal Choice | Optimized Choice | Causality / Mechanistic Impact |

| Copper Source | CuI or CuCl (Cu(I) salts) | Cu(OAc)₂ (1.0 equiv) | Cu(II) is required to initiate the amine coordination and transmetalation steps without relying entirely on slow initial air oxidation[1]. |

| Ligand | None / Pyridine | 2,2'-Bipyridine (1.0 equiv) | Bidentate nitrogen ligands stabilize the high-valent Cu(III) intermediate, preventing premature protodeboronation of the boronic acid[1]. |

| Base | Et₃N or DBU | Na₂CO₃ (2.0 equiv) | Mild inorganic bases prevent base-catalyzed epimerization or elimination at the α-carbon of the nitrile group[1]. |

| Atmosphere | Argon / Nitrogen | Open Air (O₂ source) | O₂ acts as the terminal oxidant, driving the Cu(II) to Cu(III) transition necessary for reductive elimination[1]. |

| Solvent | THF / DMF | 1,2-Dichloroethane (DCE) | DCE provides optimal solubility for the Cu(OAc)₂/bipyridine complex while remaining inert to oxidative conditions[1]. |

Standard Operating Procedure: Copper-Promoted N-Cyclopropylation

This self-validating protocol ensures that each step provides visual or physical feedback to confirm reaction progression.

Reagents:

-

Pyrrolidine-3-carbonitrile (Free base): 1.0 mmol

-

Cyclopropylboronic acid: 2.0 mmol

-

Cu(OAc)₂: 1.0 mmol

-

2,2'-Bipyridine: 1.0 mmol

-

Na₂CO₃: 2.0 mmol

-

1,2-Dichloroethane (DCE): 10 mL

Step-by-Step Methodology:

-

Catalyst Pre-Activation: In a 50 mL round-bottom flask, combine Cu(OAc)₂ (1.0 mmol) and 2,2'-bipyridine (1.0 mmol) in 5 mL of DCE. Stir vigorously at room temperature for 15 minutes.

-

Self-validation: The suspension will transition to a deep blue/green color, confirming the formation of the active Cu(II)-bipyridine complex.

-

-

Substrate Addition: Add pyrrolidine-3-carbonitrile (1.0 mmol) and Na₂CO₃ (2.0 mmol) to the mixture. Stir for an additional 10 minutes to allow the secondary amine to coordinate with the copper center.

-

Boronic Acid Introduction: Dissolve cyclopropylboronic acid (2.0 mmol) in 5 mL of DCE and add it dropwise to the reaction mixture over 5 minutes.

-

Mechanistic note: Dropwise addition minimizes the local concentration of the boronic acid, suppressing unwanted homocoupling side reactions.

-

-

Oxidative Coupling: Attach a drying tube (e.g., filled with CaCl₂) to the flask to prevent moisture ingress while allowing atmospheric oxygen to enter. Heat the reaction to 70 °C and stir vigorously for 16-24 hours.

-

Self-validation: Monitor by TLC (EtOAc/Hexane 1:1, visualized by KMnO₄). The reaction is complete when the secondary amine spot is fully consumed.

-

-

Workup and Purification: Cool the mixture to room temperature, dilute with 20 mL of dichloromethane (DCM), and filter through a pad of Celite to remove insoluble copper salts and the inorganic base. Wash the filtrate with 1M aqueous ammonia (2 x 15 mL) to sequester residual copper, followed by brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography to yield 1-cyclopropylpyrrolidine-3-carbonitrile.

Mechanistic Pathway Visualization

Catalytic cycle of Cu-promoted N-cyclopropylation of pyrrolidine-3-carbonitrile.

Troubleshooting & FAQs

Q: My reaction stalls at 30-40% conversion despite adding excess cyclopropylboronic acid. How can I drive it to completion? A: Stalled Chan-Lam couplings are almost always caused by oxygen starvation. The oxidation of the Cu(II) intermediate to the highly reactive Cu(III) species requires continuous access to atmospheric O₂[1]. If you are running the reaction in a sealed vial or a flask with a narrow neck, the surface-area-to-volume ratio is too low for efficient gas exchange. Solution: Use a larger flask (e.g., a 50 mL flask for a 10 mL reaction), increase the stirring rate to create a deep vortex, and ensure the vessel is open to the air (using a loose cotton plug or a drying tube).

Q: I am observing a significant amount of a non-polar byproduct, and my boronic acid is being consumed rapidly. What is happening? A: You are likely observing the homocoupling of cyclopropylboronic acid (forming bicyclopropyl) or protodeboronation. This occurs when the transmetalation step outpaces the amine coordination or when the local concentration of the boronic acid is too high. Solution: Ensure the Cu(OAc)₂ and bipyridine are pre-mixed with the amine before adding the boronic acid. Additionally, adding the boronic acid in portions or via a syringe pump over 1-2 hours will favor the cross-coupling pathway over homocoupling.

Q: The product I isolated shows a different NMR profile than expected, specifically missing the alpha-proton of the nitrile. Is the compound unstable? A: Pyrrolidine-3-carbonitrile contains a relatively acidic proton alpha to the nitrile group. If you use strong bases (like DBU, KOtBu, or even excess Et₃N at elevated temperatures), you risk base-catalyzed epimerization or elimination (loss of HCN) leading to pyrroline derivatives. Solution: Stick strictly to mild, insoluble inorganic bases like Na₂CO₃ or NaHCO₃[1]. Their heterogeneous nature in DCE keeps the effective basicity low enough to prevent side reactions while still neutralizing the acetic acid generated during the catalytic cycle.

Q: Can I use catalytic copper instead of stoichiometric Cu(OAc)₂ to save costs on scale-up? A: While catalytic variants of the Chan-Lam coupling exist for arylboronic acids, alkylboronic acids (like cyclopropylboronic acid) are notoriously sluggish in transmetalation and prone to side reactions. For the N-cyclopropylation of secondary aliphatic amines, a stoichiometric amount of Cu(OAc)₂ (1.0 equiv) is required to achieve synthetically useful yields (>70%)[1]. Attempting to use 10-20 mol% copper typically results in trace product and unreacted starting material.

References

-

Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46(19), 3393-3395.[Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Cyclopropylpyrrolidine-3-carbonitrile

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 1-Cyclopropylpyrrolidine-3-carbonitrile. It provides a recommended synthesis route, detailed troubleshooting guides, and frequently asked questions to address challenges encountered during scale-up and production.

Introduction: The Challenge of Industrial Synthesis

1-Cyclopropylpyrrolidine-3-carbonitrile is a key building block in the synthesis of various pharmaceutical agents. Its unique structure, featuring a pyrrolidine ring N-substituted with a cyclopropyl group and a nitrile functionality at the 3-position, makes it a valuable intermediate. However, transitioning its synthesis from the laboratory bench to an industrial scale presents several challenges, including ensuring consistent high yields, controlling impurities, and maintaining safe operating conditions. This guide provides a comprehensive resource to navigate these complexities.

The pyrrolidine ring is a crucial heterocyclic scaffold found in many medicinal and biologically active compounds.[1][2] The synthesis of substituted pyrrolidines can be approached through various methods, including the functionalization of a pre-existing pyrrolidine ring or the cyclization of acyclic precursors.[3][4] For industrial production, a robust and scalable route is paramount.

Recommended Synthesis Route for Industrial Production

A common and effective strategy for the industrial synthesis of 1-Cyclopropylpyrrolidine-3-carbonitrile involves the N-alkylation of a 3-pyrrolidinecarbonitrile precursor with a suitable cyclopropylating agent. This method is often preferred for its reliability and the availability of starting materials.

Overall Reaction Scheme:

A key advantage of this approach is the late-stage introduction of the cyclopropyl group, which can simplify the synthesis and purification of the pyrrolidine core.

Diagram of the Recommended Synthesis Pathway

Caption: A simplified workflow for the industrial synthesis of 1-Cyclopropylpyrrolidine-3-carbonitrile.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Reaction Yield

Question: My N-alkylation reaction is resulting in a low yield of 1-Cyclopropylpyrrolidine-3-carbonitrile. What are the likely causes and how can I improve it?

Answer: Low yields in pyrrolidine synthesis are a common challenge and require a systematic approach to diagnose.[3] The issue could stem from several factors:

-

Cause A: Inactive or Impure Starting Materials: The purity of both the pyrrolidine-3-carbonitrile and the cyclopropylating agent (e.g., cyclopropyl bromide) is critical.

-

Troubleshooting Steps:

-

Verify Reagent Quality: Ensure that the starting materials meet the required purity specifications using techniques like GC-MS or NMR.

-

Check for Degradation: Cyclopropyl bromide can be unstable. Ensure it has been stored correctly and is free from degradation products.

-

Moisture Content: The presence of water can interfere with the reaction, especially if a moisture-sensitive base is used.[5] Ensure all reagents and solvents are anhydrous.

-

-

-

Cause B: Suboptimal Reaction Conditions: Temperature, reaction time, and mixing efficiency are crucial parameters in scale-up.

-

Troubleshooting Steps:

-

Temperature Control: Ensure uniform heating.[5] Localized overheating can lead to side reactions and degradation.

-

Reaction Time: Monitor the reaction progress using in-process controls (e.g., TLC, HPLC). The reaction may not have gone to completion.

-

Mixing: Inadequate agitation can lead to poor mass transfer and incomplete reaction. Ensure the mixing is sufficient for the scale of the reaction.

-

-

-

Cause C: Competing Side Reactions: Over-alkylation is a frequent issue in the N-alkylation of amines, leading to the formation of quaternary ammonium salts.[6]

-

Troubleshooting Steps:

-

Stoichiometry Control: Carefully control the stoichiometry of the cyclopropylating agent. A slight excess may be needed, but a large excess can promote over-alkylation.

-

Slow Addition: Add the cyclopropylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

-

-

Issue 2: Formation of Impurities

Question: I am observing significant impurities in my final product. How can I identify and minimize them?

Answer: Impurity profiling is essential for a robust industrial process. Common impurities can arise from side reactions or unreacted starting materials.

-

Impurity A: Unreacted Pyrrolidine-3-carbonitrile: This is often due to an incomplete reaction.

-

Mitigation:

-

Optimize Reaction Time and Temperature: As discussed in the low yield section, ensure the reaction goes to completion.

-

Purification: Unreacted starting material can often be removed during purification, for instance, by distillation.[7]

-

-

-

Impurity B: Over-alkylation Product (Quaternary Ammonium Salt): This occurs when the product, 1-Cyclopropylpyrrolidine-3-carbonitrile, reacts further with the cyclopropylating agent.

-

Mitigation:

-

Control Stoichiometry: Use a minimal excess of the cyclopropylating agent.

-

Temperature Management: Lowering the reaction temperature can sometimes reduce the rate of this side reaction.

-

-

-

Impurity C: Byproducts from Ring Opening or Rearrangement: The cyclopropyl group can be susceptible to ring-opening under certain conditions, although this is less common under standard N-alkylation conditions.[8]

-

Mitigation:

-

Avoid Harsh Conditions: Steer clear of strongly acidic or basic conditions that could promote ring opening.

-

Inert Atmosphere: If oxidative degradation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[3]

-

-

Diagram: Troubleshooting Decision Tree for Low Yield

Sources

- 1. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Managing Reactive Metabolites in Cyclopropylamine-Containing Compounds

Welcome, researchers and drug development professionals. This guide is designed to provide you with in-depth technical support for managing the challenges associated with reactive metabolites originating from cyclopropylamine-containing compounds. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to navigate this complex area of drug metabolism and safety assessment.

I. Frequently Asked Questions (FAQs): The Fundamentals of Cyclopropylamine Reactivity

This section addresses the most common initial questions regarding the bioactivation of cyclopropylamine moieties.

Q1: Why is the cyclopropylamine group considered a "structural alert" in drug discovery?

A1: The cyclopropylamine moiety is flagged as a "structural alert" due to its potential to undergo metabolic activation to form chemically reactive intermediates.[1] While the cyclopropyl group itself can be used to block oxidative metabolism and improve metabolic stability, its attachment to a nitrogen atom introduces a liability. The primary concern is the enzymatic oxidation of the cyclopropylamine, which can lead to the formation of highly reactive species through ring-opening mechanisms.[2][3][4] These reactive metabolites can then covalently bind to essential macromolecules like proteins, which is a potential initiating event for idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity.[2][5][6][7] The well-documented hepatotoxicity of the antibiotic trovafloxacin, which contains a cyclopropylamine group, serves as a prominent example of this risk.[2][3]

Q2: What are the primary metabolic pathways that lead to the formation of reactive metabolites from cyclopropylamines?

A2: The bioactivation of cyclopropylamines is primarily mediated by oxidative enzymes, most notably Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP3A4) and, in some cases, monoamine oxidases (MAOs) and peroxidases like myeloperoxidase (MPO).[1][2][3][4] The key bioactivation sequence involves:

-

Single Electron Transfer (SET): The enzyme abstracts an electron from the nitrogen atom of the cyclopropylamine, forming a nitrogen radical cation.[4]

-

Ring Opening: This radical cation is unstable and undergoes rapid homolytic cleavage of a carbon-carbon bond in the strained cyclopropyl ring. This results in the formation of a reactive carbon-centered radical.[2][3][4]

-

Further Oxidation: The carbon-centered radical can be further oxidized to form an α,β-unsaturated iminium ion, which is then hydrolyzed to a reactive α,β-unsaturated aldehyde.[2][3][4][8]

These resulting electrophilic species (iminium ions, aldehydes) are the primary culprits that can react with nucleophilic residues on proteins and other biomolecules.

Q3: My compound contains a cyclopropylamine, but we haven't observed any toxicity in our initial screens. Does this mean it's safe?

A3: Not necessarily. The absence of toxicity in early, standard in vitro or in vivo screens does not guarantee safety. Idiosyncratic toxicities are often rare events that are not predicted by standard preclinical testing.[5][7] The formation of reactive metabolites is a key risk factor, but toxicity depends on several downstream events, including:

-

The rate and extent of reactive metabolite formation.

-

The efficiency of cellular detoxification pathways (e.g., conjugation with glutathione).

-

The specific protein targets of covalent binding and the functional consequences of their modification.

Therefore, a proactive assessment of reactive metabolite formation is crucial even in the absence of early toxicity signals. A "weight of evidence" approach, combining data from multiple assays, is recommended for risk assessment.

II. Troubleshooting Guide: Experimental Workflows & Data Interpretation

This section provides practical guidance for specific experimental challenges you may encounter.

Issue 1: I suspect my cyclopropylamine-containing compound is forming reactive metabolites, but I'm not sure how to detect them.

Recommended Approach: Reactive Metabolite Trapping Studies

The most direct way to confirm the formation of reactive metabolites is through in vitro "trapping" experiments.[5] These assays involve incubating your compound with a metabolic system (typically human liver microsomes) in the presence of a high concentration of a nucleophilic "trapping" agent. If a reactive electrophile is formed, it will be intercepted and stabilized by the trapping agent, forming a stable conjugate that can be detected by LC-MS/MS.

Experimental Protocol: Glutathione (GSH) Trapping Assay

Glutathione is the most common trapping agent as it is a biologically relevant soft nucleophile that effectively traps many electrophilic species.[5][9]

Step-by-Step Methodology:

-

Prepare Incubation Mixtures: In separate microcentrifuge tubes, prepare incubations containing:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Test compound (e.g., 1-10 µM final concentration)

-

Human Liver Microsomes (HLM) (e.g., 0.5-1.0 mg/mL protein)

-

Glutathione (GSH) (e.g., 1-5 mM final concentration)

-

-

Control Incubations: Prepare parallel incubations:

-

-NADPH Control: Omit the NADPH regenerating system to confirm that metabolite formation is P450-dependent.

-

-HLM Control: Omit the microsomes to check for non-enzymatic degradation or reaction with GSH.

-

-Compound Control: Omit the test compound to identify background signals from the matrix.

-

-

Initiate Reaction: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Incubate: Incubate at 37°C for a set time (e.g., 30-60 minutes) with gentle shaking.

-

Quench Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile, which precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Analysis & Interpretation:

-

LC-MS/MS Method: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.[9][10] Look for potential GSH adducts by searching for the expected mass of the parent compound + metabolic modification (e.g., +16 for oxidation) + 305.1441 Da (the mass of GSH minus a proton).

-

Neutral Loss/Precursor Ion Scanning: On a triple quadrupole instrument, a characteristic neutral loss of 129 Da (pyroglutamic acid) from the GSH conjugate can be used as a diagnostic tool.

-

Confirmation: The presence of a peak in the +NADPH incubation that is absent or significantly reduced in the -NADPH control is strong evidence for an enzymatically formed reactive metabolite.

Issue 2: My GSH trapping study was negative, but I still have concerns about a hard electrophile (e.g., an iminium ion).

Recommended Approach: Dual Trapping with Cyanide

GSH is a "soft" nucleophile and may not efficiently trap "hard" electrophiles like iminium ions.[11][12] In these cases, using a hard nucleophile like cyanide (CN⁻) as a trapping agent is recommended. A dual trapping approach provides more comprehensive detection of both soft and hard reactive metabolites.[11][13]

Experimental Protocol: Cyanide (CN⁻) Trapping Assay

CAUTION: Cyanide is highly toxic. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE). Follow all institutional safety guidelines for handling and disposal.

Step-by-Step Methodology:

The protocol is similar to the GSH trapping assay, with the key difference being the trapping agent.

-

Prepare Incubation Mixtures: Use potassium or sodium cyanide (KCN or NaCN) at a concentration that is effective for trapping but minimizes CYP inhibition (e.g., 1-5 mM).[12]

-

Controls: Include the same controls as the GSH assay (-NADPH, -HLM, -Compound).

-

Initiate, Incubate, and Quench: Follow the same procedure as the GSH trapping assay.

-

Analysis: Analyze by LC-MS/MS. Search for potential cyanide adducts by looking for the mass of the parent compound + metabolic modification + 25.0078 Da (the mass of CN minus a proton).

Data Interpretation:

-

A positive result in the cyanide trapping assay, especially if the GSH assay was negative, strongly suggests the formation of a hard electrophile.[12]

-

Structural analysis of the adducts is critical to confirm the site of adduction and infer the structure of the reactive intermediate.[12]

Issue 3: I've identified a GSH/Cyanide adduct. How do I assess the risk and guide medicinal chemistry efforts?

Recommended Approach: Quantitative Assessment and Covalent Binding Studies

Identifying an adduct is the first step. The next is to understand the magnitude of the issue to inform a risk assessment and guide structural modifications.[5][14]

1. Semi-Quantitative Assessment of RM Formation:

By using radiolabeled trapping agents (e.g., [³H]GSH or [¹⁴C]cyanide), you can quantify the rate of adduct formation.[11][13] This allows you to rank-order compounds in a series and determine if medicinal chemistry efforts are successfully reducing the bioactivation liability. Multiplying the RM formation rate by the predicted daily dose can provide an estimate of the reactive metabolite body burden, a key parameter in risk assessment.[5]

2. Covalent Binding Assessment:

While trapping studies identify the potential for covalent binding, a covalent binding assay measures the actual adduction of the drug to microsomal proteins.[6][15] This is considered a more direct measure of the potential for toxicity.

Experimental Protocol: Covalent Binding Assay using Radiolabeled Compound

CAUTION: Requires handling of radioactive materials and appropriate licensing and safety procedures.

Step-by-Step Methodology:

-

Incubation: Incubate a radiolabeled version of your compound (e.g., ¹⁴C or ³H) with HLM and an NADPH-regenerating system, similar to the trapping studies.

-

Protein Precipitation & Washing: After incubation, precipitate the proteins with a large volume of organic solvent (e.g., acetonitrile).

-

Exhaustive Washing: Repeatedly wash the protein pellet with solvent (e.g., methanol/water mixtures) to remove all non-covalently bound radioactivity. This is a critical step to ensure accuracy.

-

Protein Digestion (Optional but Recommended): For more detailed analysis, the washed protein pellet can be completely digested into its constituent amino acids using enzymes like pronase.[6]

-

Quantification & Analysis:

-

Quantification: The amount of radioactivity remaining in the protein pellet is quantified by liquid scintillation counting. The result is typically expressed as pmol-equivalents bound per mg of microsomal protein.

-

LC-MS Analysis of Digests: If the protein was digested, the resulting amino acid mixture can be analyzed by LC-MS to identify the specific amino acid residues that were modified.[6]

-

Data Interpretation & Risk Assessment:

-

Covalent Binding Thresholds: While there is no universal "safe" threshold, covalent binding values are often compared to those of drugs with known safety profiles. For example, some organizations consider a covalent binding value >50-100 pmol/mg protein in human liver microsomes, adjusted for dose, to be a potential concern.[16]

-

Guiding Chemistry: Identifying the metabolic "hotspot" leading to bioactivation allows medicinal chemists to make targeted structural modifications. For cyclopropylamines, this often involves replacing the cyclopropyl ring with a group less prone to bioactivation, such as a gem-dimethyl group, or introducing steric hindrance to block enzymatic access to the nitrogen.[17]

III. Visual Summaries: Pathways & Workflows

Bioactivation Pathway of Cyclopropylamine

The following diagram illustrates the principal metabolic pathway leading to reactive metabolite formation from a generic N-cyclopropyl-substituted compound.

Caption: Bioactivation of cyclopropylamine to reactive intermediates.

Experimental Workflow for Reactive Metabolite Assessment

This workflow outlines the decision-making process for investigating a cyclopropylamine-containing compound.

Caption: Decision workflow for reactive metabolite investigation.

IV. Data Summary Tables

Table 1: Common Trapping Agents and Their Targets

| Trapping Agent | Chemical Nature | Primary Target Metabolites | Rationale for Use |

| Glutathione (GSH) | Soft Nucleophile | Soft electrophiles (e.g., epoxides, quinones, α,β-unsaturated aldehydes) | Biologically relevant; traps a wide range of common reactive metabolites.[5][9] |

| Cyanide (CN⁻) | Hard Nucleophile | Hard electrophiles (e.g., iminium ions, carbocations) | Complements GSH by trapping hard electrophiles that may not react readily with softer nucleophiles.[11][12][13] |

| N-Acetylcysteine (NAC) | Soft Nucleophile | Similar to GSH | Can also be used as a soft nucleophile trapping agent.[5] |

| Semicarbazide | Hard Nucleophile | Aldehydes and ketones | Specifically targets carbonyl-containing reactive metabolites.[9] |

Table 2: Interpreting Covalent Binding Data in Human Liver Microsomes (HLM)

| Covalent Binding Value (pmol/mg protein) | Dose-Adjusted RM Burden | General Risk Interpretation | Recommended Action |

| < 10 | Low | Generally considered low risk. | Monitor; proceed with standard development. |

| 10 - 50 | Low to Moderate | Potential for concern, dependent on dose and therapeutic index. | Further investigation may be warranted; consider in overall risk-benefit analysis. |

| 50 - 100 | Moderate to High | Raises significant concern.[16] | High priority for medicinal chemistry to mitigate bioactivation. |

| > 100 | High | High risk of idiosyncratic toxicity.[16] | Strong candidate for redesign or discontinuation unless therapeutic indication justifies the risk. |

Note: These values are illustrative and should be considered in the context of the specific drug program, including therapeutic indication, patient population, and daily dose. There are no universally accepted regulatory thresholds.

V. Concluding Remarks